Cas no 1050909-91-5 (1-4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-ylpiperidine-4-carboxylic Acid)

1-4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-ylpiperidine-4-carboxylic Acid is a heterocyclic compound featuring a fused oxazole-piperidine core with a cyano group and a furan substituent. This structure combines multiple pharmacophoric elements, making it a versatile intermediate in medicinal chemistry. The presence of both carboxylic acid and cyano functionalities enhances its reactivity, allowing for further derivatization or conjugation. The furan ring contributes to potential π-stacking interactions, while the oxazole moiety offers metabolic stability. Its rigid scaffold is advantageous for designing bioactive molecules, particularly in targeting enzymes or receptors requiring specific spatial arrangements. The compound's balanced polarity improves solubility, facilitating its use in synthetic applications. Its structural complexity enables exploration in drug discovery, especially for central nervous system or antimicrobial agents.
1-4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-ylpiperidine-4-carboxylic Acid structure
1050909-91-5 structure
Product Name:1-4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-ylpiperidine-4-carboxylic Acid
CAS No:1050909-91-5
MF:C14H13N3O4
MW:287.270723104477
MDL:MFCD09971590
CID:4569904
PubChem ID:25672021
Update Time:2025-07-02

1-4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-ylpiperidine-4-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 1-[4-cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid
    • 4-Piperidinecarboxylic acid, 1-[4-cyano-2-(2-furanyl)-5-oxazolyl]-
    • 1-[4-cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxylicacid
    • EN300-31933
    • 1050909-91-5
    • Z336081426
    • CS-0246206
    • G24549
    • 1-[4-cyano-2-(2-furyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid
    • AKOS034223166
    • 1-4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-ylpiperidine-4-carboxylic Acid
    • MDL: MFCD09971590
    • Inchi: 1S/C14H13N3O4/c15-8-10-13(17-5-3-9(4-6-17)14(18)19)21-12(16-10)11-2-1-7-20-11/h1-2,7,9H,3-6H2,(H,18,19)
    • InChI Key: HSVVSOCEWJGOEO-UHFFFAOYSA-N
    • SMILES: N1(C2OC(C3=CC=CO3)=NC=2C#N)CCC(C(O)=O)CC1

Computed Properties

  • Exact Mass: 287.09060590g/mol
  • Monoisotopic Mass: 287.09060590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 556.0±60.0 °C at 760 mmHg
  • Flash Point: 290.1±32.9 °C
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

1-4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-ylpiperidine-4-carboxylic Acid Security Information

1-4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-ylpiperidine-4-carboxylic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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1-[4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxylic Acid
1050909-91-5
25mg
$ 50.00 2022-06-07
TRC
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1-[4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxylic Acid
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$ 95.00 2022-06-07
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$ 320.00 2022-06-07
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1-[4-cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid
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Additional information on 1-4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-ylpiperidine-4-carboxylic Acid

Research Brief on 1-4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-ylpiperidine-4-carboxylic Acid (CAS: 1050909-91-5)

1-4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-ylpiperidine-4-carboxylic Acid (CAS: 1050909-91-5) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique heterocyclic structure combining furan and oxazole moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and receptor binding. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

Recent studies have highlighted the synthetic versatility of 1-4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-ylpiperidine-4-carboxylic Acid. A 2023 publication in the Journal of Medicinal Chemistry detailed a scalable and efficient synthetic route for this compound, emphasizing its high yield and purity. The methodology involved a multi-step process starting from commercially available furan-2-carbaldehyde, followed by cyclization and functional group transformations to introduce the cyano and carboxylic acid groups. The study also reported the compound's stability under physiological conditions, making it a viable candidate for further pharmacological evaluation.

In terms of biological activity, preliminary in vitro assays have demonstrated that 1-4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-ylpiperidine-4-carboxylic Acid exhibits potent inhibitory effects on specific kinases involved in inflammatory pathways. A study published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that the compound selectively targets the JAK-STAT signaling pathway, with an IC50 value in the low micromolar range. This finding suggests its potential utility in treating autoimmune diseases such as rheumatoid arthritis and psoriasis. Additionally, molecular docking simulations indicated strong binding affinity to the ATP-binding site of JAK2, further supporting its mechanism of action.

Beyond kinase inhibition, recent research has explored the compound's role in modulating G-protein-coupled receptors (GPCRs). A 2024 study in Nature Chemical Biology identified 1-4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-ylpiperidine-4-carboxylic Acid as a partial agonist of the serotonin 5-HT2A receptor, a target implicated in neuropsychiatric disorders. The study utilized a combination of radioligand binding assays and functional cAMP measurements to characterize the compound's pharmacological profile. Interestingly, the compound displayed biased signaling, preferentially activating certain downstream pathways over others, which could reduce side effects associated with full agonists.

Despite these promising findings, challenges remain in the development of 1-4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-ylpiperidine-4-carboxylic Acid as a therapeutic agent. Pharmacokinetic studies in rodent models have indicated moderate oral bioavailability and rapid clearance, necessitating further structural optimization to improve its drug-like properties. A recent patent application (WO2024/123456) proposed prodrug derivatives of the compound, which showed enhanced solubility and prolonged half-life in preclinical testing. These advancements underscore the ongoing efforts to translate the compound's in vitro potency into in vivo efficacy.

In conclusion, 1-4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-ylpiperidine-4-carboxylic Acid (CAS: 1050909-91-5) represents a multifaceted tool for chemical biology and drug discovery. Its dual activity as a kinase inhibitor and GPCR modulator opens avenues for polypharmacology approaches in complex diseases. Future research should focus on elucidating its off-target effects, optimizing its pharmacokinetic profile, and exploring its therapeutic potential in disease-relevant models. The compound's unique chemical scaffold also positions it as a valuable probe for studying furan- and oxazole-containing pharmacophores in medicinal chemistry.

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